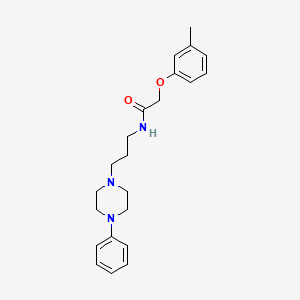

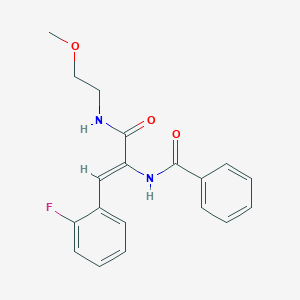

N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(m-tolyloxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(m-tolyloxy)acetamide" is a derivative within a class of compounds that have been synthesized for various biological activities. These activities range from anticonvulsant effects in epilepsy models to agonistic activity on adrenergic receptors, which could be beneficial in treating obesity and type 2 diabetes. Additionally, some derivatives have shown inhibitory effects on bacteria and algae, as well as potential as peripheral benzodiazepine receptor ligands and enzyme inhibitors .

Synthesis Analysis

The synthesis of related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives involves alkylation reactions of corresponding amines with alkylating reagents such as 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone . Other derivatives, such as those with a phenoxypropanolamine moiety, are prepared to target specific biological activities, like agonistic activity against β3-adrenergic receptors . The synthesis process is crucial as it allows for the introduction of various substituents that can significantly alter the biological activity of the compounds.

Molecular Structure Analysis

The molecular structure of these acetamide derivatives is characterized by the presence of a phenylpiperazine moiety, which is a common feature in many biologically active compounds. The variability of substituents, particularly at the phenyl ring of the acetamide moiety, plays a significant role in determining the affinity and selectivity of these compounds towards different biological targets . The structure-activity relationship (SAR) studies indicate that certain core fragments, such as the pyrrolidine-2,5-dione core, are essential for the anticonvulsant activity .

Chemical Reactions Analysis

The chemical reactivity of these acetamide derivatives is largely influenced by the functional groups present in their structure. For instance, the presence of an amino group in the thiazolyl moiety allows for further chemical modifications, which can lead to the synthesis of compounds with selective activity towards β3-adrenergic receptors . Similarly, the introduction of a cyano group in the pyrazolyl moiety can lead to compounds with significant bioactivity against bacteria and algae .

Physical and Chemical Properties Analysis

The physical and chemical properties of these acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are essential for the pharmacokinetic profile of the compounds, affecting their absorption, distribution, metabolism, and excretion (ADME) characteristics. The presence of different substituents can also influence the lipophilicity of the compounds, which is an important factor in their ability to cross biological membranes and reach their target sites .

Scientific Research Applications

Design and Synthesis Applications

One primary application of N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(m-tolyloxy)acetamide derivatives lies in their design and synthesis for various biological purposes. For instance, novel derivatives have been designed and synthesized, aiming for applications in biological evaluation such as antioxidant, analgesic, and anti-inflammatory activities. These compounds have been characterized structurally and evaluated for their potential in various biological assays, demonstrating their importance in medicinal chemistry research for the development of new therapeutic agents (Yang Jing, 2010); (P. Nayak et al., 2014).

Biological Activity Evaluation

These compounds have also been synthesized and evaluated for antimicrobial and anticholinesterase activities, highlighting their potential in addressing infectious diseases and disorders associated with the nervous system. Despite expectations, some compounds showed weak acetylcholinesterase inhibitory activities but significant antifungal activity, especially against Candida parapsilosis, indicating their potential use in treating fungal infections and exploring their role in neurodegenerative disease management (L. Yurttaş et al., 2015).

Neuropharmacological Characterization

Furthermore, N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(m-tolyloxy)acetamide derivatives have been characterized for their neuropharmacological profile, particularly in the context of serotonin receptor inverse agonism and α2-adrenoceptor antagonism. This extensive characterization underscores their potential as antidepressants, showcasing their diverse neurochemical and behavioral effects, including effects on mood, cognitive performance, and sleep architecture, without significant side effects on body weight or sexual behavior (A. Dekeyne et al., 2012).

Chemoselective Synthesis

The chemoselective synthesis of N-(2-hydroxyphenyl)acetamide, a related compound, has been explored for its potential in the natural synthesis of antimalarial drugs, demonstrating the versatility of these compounds in synthetic chemistry and their potential applications in developing treatments for various diseases (Deepali B Magadum & G. Yadav, 2018).

properties

IUPAC Name |

2-(3-methylphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O2/c1-19-7-5-10-21(17-19)27-18-22(26)23-11-6-12-24-13-15-25(16-14-24)20-8-3-2-4-9-20/h2-5,7-10,17H,6,11-16,18H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYBMNPAJQMBGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(m-tolyloxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl2-((2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-YL]ethyl)thio)acetate](/img/structure/B2503331.png)

![7-hexadecyl-1,3-dimethyl-8-[(morpholin-4-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2503336.png)

![5-[1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]piperidin-2-yl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B2503340.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2503347.png)

![1-[2-(4-chlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B2503348.png)

![6-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503351.png)

![4-ethoxy-N-{(E)-[(2-ethylphenyl)imino][(tetrahydrofuran-2-ylmethyl)amino]methyl}benzamide](/img/structure/B2503353.png)